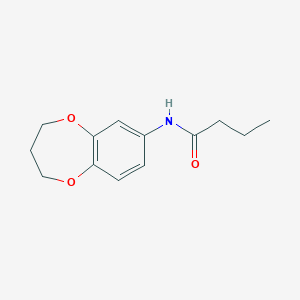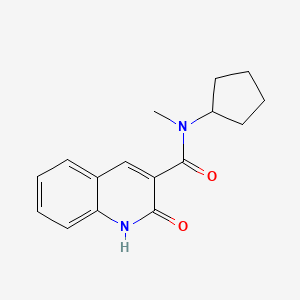
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, also known as MQP, is a small molecule that has attracted significant attention from the scientific community due to its potential therapeutic applications. MQP is a heterocyclic compound with a molecular formula of C17H13N3O2 and a molecular weight of 291.3 g/mol.
作用机制
The exact mechanism of action of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is not fully understood, but it is believed to act through multiple pathways. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis in cancer cells. In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to modulate the activity of dopamine and acetylcholine receptors, leading to improved cognitive function and neuroprotection.
Biochemical and Physiological Effects
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been found to have several biochemical and physiological effects, including inhibition of cancer cell growth and induction of apoptosis, modulation of neurotransmitter activity, and neuroprotection. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been shown to have low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for further research.
实验室实验的优点和局限性
One advantage of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its high purity and yield, making it suitable for further research. Additionally, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has low toxicity and high selectivity for cancer and neuronal cells, making it a promising candidate for cancer and neurological research. However, one limitation of using 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione in lab experiments is its complex synthesis method, which may limit its availability and increase its cost.
未来方向
There are several future directions for research on 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione, including:
1. Further investigation of its mechanism of action and potential targets in cancer and neurological cells.
2. Development of more efficient and cost-effective synthesis methods for 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione.
3. Exploration of its potential use in combination with other drugs for cancer and neurological disorders.
4. Investigation of its potential use in other diseases, such as inflammatory and autoimmune disorders.
5. Development of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione-based drug delivery systems for targeted therapy.
In conclusion, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione is a promising small molecule with potential therapeutic applications in cancer and neurological disorders. Further research is needed to fully understand its mechanism of action and potential targets, as well as to develop more efficient synthesis methods and drug delivery systems.
合成方法
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione can be synthesized through a multi-step process involving the condensation of quinoline-8-carboxaldehyde and 2,4-dioxo-1-methylpyrimidine, followed by reduction and purification steps. The synthesis of 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been optimized to produce high yields and purity, making it suitable for further research.
科学研究应用
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been studied extensively for its potential therapeutic applications, particularly in the treatment of cancer and neurological disorders. In cancer research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to induce apoptosis, or programmed cell death, in cancer cells, making it a promising candidate for cancer treatment.
In neurological research, 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. 1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione has also been found to modulate the activity of neurotransmitters such as dopamine and acetylcholine, suggesting its potential use in the treatment of neurological disorders.
属性
IUPAC Name |
1-methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-17-9-7-13(19)18(15(17)20)10-12-5-2-4-11-6-3-8-16-14(11)12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOKOBUWUENEGDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N(C1=O)CC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(quinolin-8-ylmethyl)pyrimidine-2,4-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-(1-Phenylcyclopropanecarbonyl)piperazin-1-yl]ethanone](/img/structure/B7475622.png)
![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)
![1-[2-Chloro-5-(methylsulfanyl)benzoyl]pyrrolidine](/img/structure/B7475639.png)


![1-[4-(1-Phenylpyrazole-4-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7475669.png)
![1-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7475676.png)



![1,3,5-trimethyl-N-[(2-methylphenyl)methyl]pyrazole-4-carboxamide](/img/structure/B7475716.png)